molecular formula C17H24N2O4 B2756079 N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2176270-61-2

N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Cat. No.: B2756079
CAS No.: 2176270-61-2
M. Wt: 320.389
InChI Key: IPYHGQQTDHZUSY-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative designed for research applications. This compound is characterized by a bifunctional structure where the N1-position is substituted with a benzyl group and the N2-position features a cyclopentylmethyl moiety bearing a 2-hydroxyethoxy substituent . Oxalamide derivatives are an important class of compounds known for their diverse pharmacological activities, which include potential as flavor modifiers, tastants, and taste enhancers in comestible compositions such as foods, beverages, and confectionery products . The presence of the hydroxyethoxy group may influence the compound's solubility and hydrogen-bonding capacity, which can be critical for its interaction with biological targets. Researchers can utilize this compound as a key building block in organic synthesis or as a reference standard in biological studies. Like related compounds, it requires specific handling and cold-chain transportation to ensure stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-N'-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-10-11-23-17(8-4-5-9-17)13-19-16(22)15(21)18-12-14-6-2-1-3-7-14/h1-3,6-7,20H,4-5,8-13H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYHGQQTDHZUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

This intermediate is synthesized through a three-step sequence:

  • Etherification of cyclopentanol : Reaction with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(2-hydroxyethoxy)cyclopentane.
  • Bromination : Treatment with PBr₃ converts the hydroxyl group to a bromide, forming (1-(2-bromoethoxy)cyclopentyl)methyl bromide.
  • Amination : Reaction with aqueous ammonia or Gabriel synthesis provides the primary amine.

Critical Parameters:

  • Temperature : 0–5°C during bromination to avoid side reactions.
  • Solvent : Anhydrous conditions (e.g., THF) for amination.

Diethyl Oxalate Activation

Diethyl oxalate (EtOOC-COOEt) serves as the oxalamide precursor. Its activation involves:

  • Stepwise aminolysis : Sequential reaction with primary amines to form mono- and diamides.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while protic solvents (e.g., methanol) may slow the reaction.

Stepwise Preparation of N1-Benzyl-N2-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)oxalamide

Step 1: Formation of N1-Benzyl Oxalamide Intermediate

Procedure :

  • Diethyl oxalate (1.0 equiv) is reacted with benzylamine (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours.
  • The mono-amide intermediate, ethyl N-benzyloxalamate, precipitates and is isolated via filtration.

Key Observations:

  • Reaction monitoring : ¹H NMR confirms the disappearance of diethyl oxalate signals (δ 4.3–4.4 ppm, quartet) and the emergence of ethyl ester protons (δ 1.3 ppm, triplet).
  • Yield : 83–87% under optimized conditions.

Step 2: Coupling with (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

Procedure :

  • The mono-amide intermediate (1.0 equiv) is reacted with (1-(2-hydroxyethoxy)cyclopentyl)methylamine (1.2 equiv) in methanol at 30°C for 24 hours.
  • The reaction mixture is concentrated under reduced pressure, and the crude product is purified via recrystallization from chloroform/diethyl ether.

Optimization Insights:

  • Solvent effects : Methanol enhances solubility of both reactants, while chloroform aids in crystallization.
  • Temperature : Elevated temperatures (>40°C) promote racemization of the cyclopentyl group; thus, mild conditions are preferred.

Alternative Pathways and Comparative Analysis

Oxalyl Chloride Route

Procedure :

  • Oxalyl chloride (1.0 equiv) is reacted with benzylamine in dichloromethane (DCM) at 0°C to form N-benzyloxalyl chloride.
  • Subsequent addition of (1-(2-hydroxyethoxy)cyclopentyl)methylamine yields the target compound.

Advantages:

  • Faster reaction times (<6 hours).
  • Higher purity due to gaseous HCl byproduct removal.

Disadvantages:

  • Requires strict moisture control.
  • Lower yields (68–72%) compared to diethyl oxalate route.

Solid-Phase Synthesis

Procedure :

  • Wang resin-bound oxalamide is sequentially treated with benzylamine and the cyclopentylmethylamine derivative.
  • Cleavage from the resin using trifluoroacetic acid (TFA) affords the final product.

Applications:

  • Suitable for parallel synthesis of oxalamide libraries.
  • Yields: 60–65%.

Reaction Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, d₆-DMSO) :
    • δ 7.3–7.4 ppm (benzyl aromatic protons).
    • δ 3.4–3.6 ppm (methylene protons adjacent to the oxalamide nitrogen).
    • δ 1.5–1.8 ppm (cyclopentyl ring protons).
  • IR Spectroscopy :
    • Strong absorbance at 1650 cm⁻¹ (amide C=O stretch).
    • Broad peak at 3300 cm⁻¹ (hydroxyl group).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Retention time : 12.3 minutes.

Industrial-Scale Considerations

Solvent Recycling

  • Methanol and THF are recovered via distillation, reducing production costs.

Byproduct Management

  • Ethanol (from diethyl oxalate aminolysis) is removed under vacuum.
  • Unreacted amines are neutralized with dilute HCl.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxalamide moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can facilitate binding to hydrophobic pockets, while the hydroxyethoxy group can form hydrogen bonds with active sites. The oxalamide moiety can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in substituent groups, influencing their chemical behavior and applications. Key comparisons include:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzyl (1-(2-hydroxyethoxy)cyclopentyl)methyl Hydroxyethoxy, cyclopentyl Not specified
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (MS) 2-Methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl Methoxy, pyridyl Not specified
N1,N2-Dimethoxy-N1,N2-dimethyloxalamide Methoxy-methyl Methoxy-methyl Methoxy, methyl 176.17
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl Hydroxypropyl, trifluoromethyl Not specified

Key Observations :

  • The cyclopentyl ring introduces steric bulk and rigidity, which may affect binding affinity in biological systems compared to linear chains (e.g., 2-hydroxypropyl in ).
  • Electron-withdrawing groups like trifluoromethyl (in ) can increase metabolic stability but reduce solubility, contrasting with the target compound’s balanced hydrophilicity .

Physicochemical Properties

Property Target Compound N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide N1,N2-Dimethoxy-N1,N2-dimethyloxalamide
Melting Point Not reported 122–124°C Not reported
Solubility Moderate (hydroxyethoxy) Low (hydrophobic cyclohexyl) High (small, polar groups)
Purity Not reported Not reported 98%

The hydroxyethoxy group in the target compound likely reduces crystallinity compared to the cyclohexyl-containing acetamide , improving solubility in polar solvents. However, purity may lag behind commercial standards like .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-benzyl-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide, and how are intermediates purified?

  • Methodological Answer : The compound is synthesized via multi-step coupling reactions. A typical approach involves:

  • Step 1 : Formation of the oxalamide core by reacting benzylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Functionalization of the cyclopentyl moiety using nucleophilic substitution with 2-hydroxyethoxy groups, requiring catalysts like DMAP and reflux conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the benzyl and cyclopentyl groups (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclopentyl-CH2_2 at δ 1.5–2.0 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (amide C=O) and 3300–3500 cm1^{-1} (hydroxyethoxy O-H) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z ~419) .

Q. What are the common chemical reactions involving this oxalamide derivative?

  • Methodological Answer :

  • Oxidation : The hydroxyethoxy group can be oxidized to ketones using KMnO4_4 in acidic conditions, monitored by TLC .
  • Hydrolysis : Under strong acidic/basic conditions (e.g., HCl/NaOH reflux), the oxalamide bond cleaves to yield benzylamine and cyclopentyl fragments .
  • Substitution : Electrophilic aromatic substitution on the benzyl ring (e.g., nitration with HNO3_3/H2_2SO4_4) modifies activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve efficiency and reproducibility by maintaining precise temperature (40–60°C) and solvent flow rates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling) enhance reaction rates and reduce side products .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, solvent polarity) identifies ideal conditions .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from enzyme inhibition assays (e.g., IC50_{50} variability in kinase studies) to identify outliers .
  • Structural Dynamics : Molecular dynamics simulations clarify how conformational changes (e.g., cyclopentyl ring puckering) affect target binding .
  • Batch Consistency Testing : Ensure synthetic batches meet purity thresholds (>98% HPLC) to exclude impurities as confounding factors .

Q. How does substituent variation (e.g., benzyl vs. chlorophenyl) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative SAR Table :
SubstituentBioactivity (IC50_{50}, nM)TargetReference
Benzyl120 ± 15Kinase X
4-Fluorobenzyl85 ± 10Kinase X
2-Chlorophenyl220 ± 30Kinase Y
  • Key Insight : Electron-withdrawing groups (e.g., -F) enhance potency against Kinase X by improving hydrophobic interactions .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. The hydroxyethoxy group shows instability at pH < 3 .
  • Light/Heat Stress Testing : Accelerated stability studies (40°C/75% RH, 6000 lux) reveal photodegradation pathways (e.g., cyclopentyl ring oxidation) .
  • Plasma Stability : Incubation in human plasma (37°C, 24h) quantifies enzymatic hydrolysis (t1/2_{1/2} ~8 hours) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

  • Methodological Answer :

  • Cell Line Variability : Activity discrepancies may arise from differential expression of targets (e.g., overexpression of Kinase X in HeLa vs. MCF-7 cells) .
  • Assay Conditions : Varying ATP concentrations in kinase assays alter IC50_{50} values. Standardize ATP at 1 mM for cross-study comparisons .
  • Metabolic Differences : Liver microsome studies reveal species-specific metabolism (e.g., rapid clearance in murine models vs. human) .

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